

Application Notes and Protocols for Fabricating Breathable Waterproof Membranes with Polymethylhydrosiloxane (PMHS)

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Compound of Interest

Compound Name: Poly(methylhydrosiloxane)

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These application notes provide a comprehensive overview and detailed protocols for the fabrication of breathable waterproof membranes using polymethylhydrosiloxane (PMHS). PMHS is a cost-effective, non-toxic, and environmentally friendly silicone polymer that can impart high hydrophobicity to various substrates, making it an excellent candidate for creating advanced textile materials.[1] This document outlines two primary fabrication methods: a simple dip-coating technique and a more advanced electrospinning protocol for creating composite nanofibrous membranes.

Introduction

The demand for waterproof and breathable textiles is rapidly increasing in various sectors, including performance apparel, medical textiles, and protective clothing.[2] The key challenge lies in achieving a balance between repelling liquid water and allowing water vapor to permeate, ensuring user comfort.[3] Polymethylhydrosiloxane (PMHS) offers a promising solution due to its low surface energy and its ability to form a durable, hydrophobic coating on textile fibers.[1][4] The reactive Si-H groups in PMHS can covalently bond with hydroxyl groups present on the surface of many natural and synthetic fibers, such as cotton, creating a stable waterproof layer.[4]

Data Presentation

The following tables summarize the key performance indicators for breathable waterproof membranes fabricated using PMHS and other relevant materials for comparison.

Table 1: Water Contact Angle (WCA) of PMHS-Modified Fabrics

Substrate Material	PMHS Concentration (wt%)	Curing Conditions	Water Contact Angle (°)	Reference
Cotton Fabric	1.0	Room Temperature, 5 min immersion	141.7	[4]
Ceramic Hollow Fiber	Not specified (in TEOS solution)	Not specified	108.2 - 124.1	
Polysulfone/Polyimide-Silica Composite	10.1 - 20.1 (Silica)	Not specified	Not specified	[5]

Table 2: Water Vapor Transmission Rate (WVTR) of Various Breathable Membranes

Membrane Type	WVTR (g/m ² /day)	Test Method	Reference
Wool/Acrylic Knit with Breathable Fabric Layer	303.46	Cup Method	[6]
Polypropylene/Cotton/Breathable Fabric Ensemble	527.87	Cup Method	[6]
Summer Cooling Towel (N-rit)	1223.83 (converted from 50.993 g/h·m ²)	Water Cup Method	[7]
Polyurethane/SiO ₂ Nanofibrous Membrane	10120	Not specified	[8]

Table 3: Air Permeability of Coated and Modified Fabrics

Fabric Type	Air Permeability (L/m ² /s)	Reference
Coated Double-Sided Knitted Fabric	154.81	[9]
Superhydrophobic Polyester/Cotton Fabric	Improved compared to 100% polyester	[10]
Water-Based Polyurethane Coated Polyester	Lower than uncoated fabric	[11]

Table 4: Mechanical Properties of Modified Textile Fabrics

Fabric Type	Tensile Strength (MPa)	Elongation at Break (%)	Test Standard	Reference
Superhydrophobic Polyester/Cotton Fabric	28.7	Not specified	Not specified	[10]
100% Polyester Fabric	20.1	Not specified	Not specified	[10]
Woven Polyamide (Warp)	797 - 1156 N (Force)	Not specified	Grab Test	[12]
Woven Polyamide (Weft)	403 - 908 N (Force)	Not specified	Grab Test	[12]

Experimental Protocols

Protocol 1: Dip-Coating of Cotton Fabric with PMHS

This protocol describes a simple and effective method for creating a hydrophobic surface on cotton fabric using a PMHS solution.

Materials:

- Pristine cotton fabric
- Polymethylhydrosiloxane (PMHS)
- Hexane (or other suitable solvent)
- Deionized water
- Ethanol
- Beakers
- Ultrasonic bath
- Magnetic stirrer and stir bar
- Drying oven

Procedure:

- Fabric Preparation:
 1. Cut the cotton fabric into the desired dimensions (e.g., 10 cm x 10 cm).
 2. Clean the fabric samples by ultrasonically cleaning them in ethanol for 15 minutes, followed by deionized water for 15 minutes to remove any impurities.
 3. Dry the cleaned fabric samples in an oven at 100°C for 2 hours.
- Preparation of PMHS Coating Solution:
 1. Prepare a 1% (w/v) solution of PMHS in hexane. For example, dissolve 1 gram of PMHS in 100 mL of hexane.
 2. Stir the solution using a magnetic stirrer for 30 minutes at room temperature to ensure homogeneity.

- Dip-Coating Process:

1. Immerse the dried cotton fabric into the PMHS solution at room temperature.
2. Keep the fabric submerged for approximately 5 minutes to ensure complete wetting.[\[4\]](#)
3. Slowly withdraw the fabric from the solution.

- Curing and Drying:

1. Allow the solvent (hexane) to evaporate from the fabric at room temperature.
2. The dehydrogenation reaction between the Si-H groups of PMHS and the -OH groups of the cotton cellulose occurs at room temperature, covalently bonding the PMHS to the fabric.[\[4\]](#)
3. For enhanced durability, a curing step can be introduced. The optimal curing temperature and time should be determined empirically, but a starting point could be heating the fabric at a temperature between 130°C and 150°C for 3 to 5 minutes.[\[11\]](#)

- Post-Treatment:

1. To remove any unreacted PMHS, the coated fabric can be washed with fresh hexane.

Protocol 2: Fabrication of a PMHS-Composite Breathable Waterproof Membrane via Electrospinning

This protocol outlines a representative procedure for creating a nanofibrous composite membrane with waterproof and breathable properties using electrospinning. This is a more advanced technique that allows for the creation of membranes with high porosity and a small pore size, which are ideal for this application.[\[3\]](#)

Materials:

- A base polymer soluble in a suitable solvent (e.g., Polyurethane (PU) or Polyvinylidene fluoride (PVDF))
- Polymethylhydrosiloxane (PMHS)

- A suitable solvent system (e.g., Dimethylformamide (DMF) and Acetone)
- A non-woven textile substrate
- Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
- Fume hood

Procedure:

- Preparation of the Electrospinning Solution:
 1. Prepare a solution of the base polymer. For example, dissolve 10-18 wt% of PVDF in a mixture of DMF and acetone (e.g., 1:1 volume ratio).
 2. To this solution, add PMHS as the hydrophobic agent. The concentration of PMHS can be varied (e.g., 1-5 wt% relative to the base polymer) to optimize the hydrophobicity of the final membrane.
 3. Stir the solution for several hours at room temperature until a homogeneous mixture is obtained.
- Electrospinning Setup and Process:
 1. Load the prepared polymer solution into a syringe fitted with a metallic needle (spinneret).
 2. Mount the syringe on the syringe pump.
 3. Place the non-woven textile substrate on the collector plate of the electrospinning apparatus.
 4. Set the electrospinning parameters. These will need to be optimized for the specific polymer system, but typical starting parameters are:
 - Applied Voltage: 15-25 kV
 - Flow Rate: 0.5-1.5 mL/h

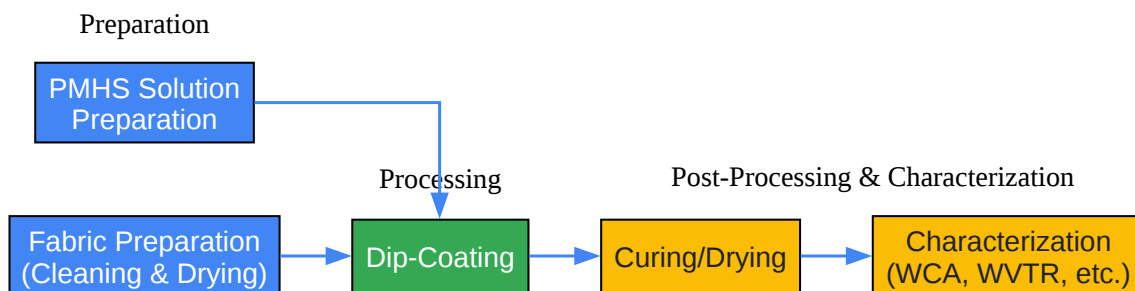
- Spinneret-to-Collector Distance: 15-25 cm
- 5. Conduct the electrospinning process in a fume hood. The charged polymer jet will be drawn towards the collector, forming a nanofibrous membrane on the substrate. The duration of the electrospinning will determine the thickness of the membrane.
- Post-Spinning Treatment (Curing):
 1. After electrospinning, the composite membrane on the substrate should be carefully removed from the collector.
 2. To enhance the stability and water resistance of the membrane, a heat treatment (curing) can be applied. The curing temperature and time will depend on the base polymer and PMHS concentration. A typical starting point is heating at 80-120°C for 1-2 hours.

Characterization Methods

The performance of the fabricated breathable waterproof membranes should be evaluated using the following standard characterization techniques:

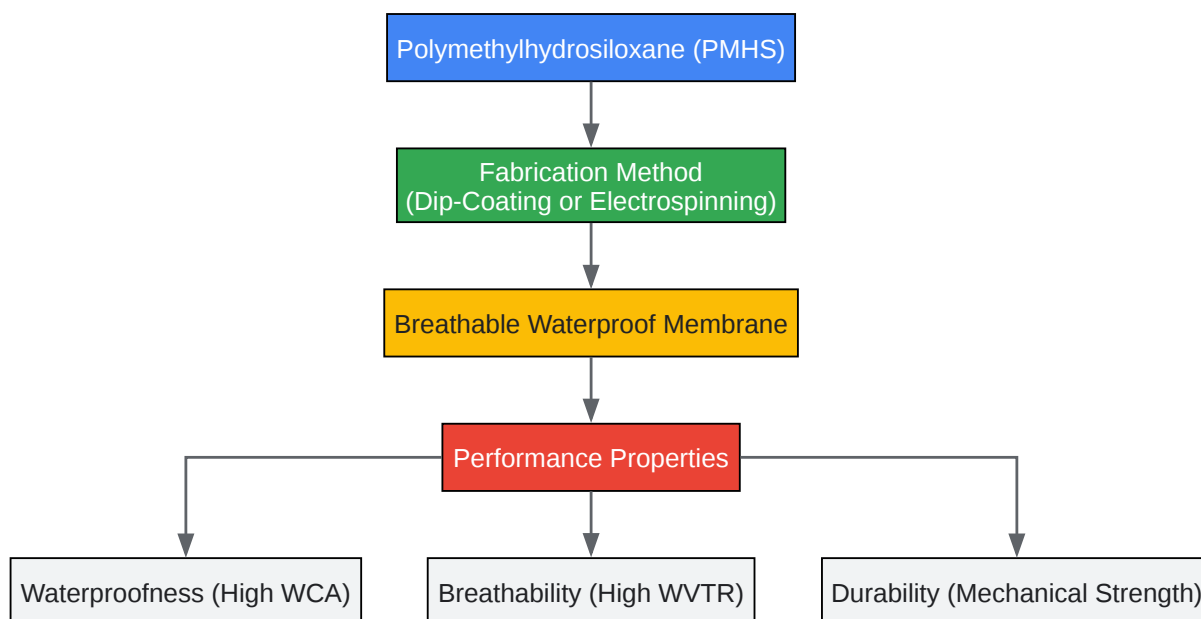
- Water Contact Angle (WCA): To assess the hydrophobicity of the membrane surface. A higher contact angle indicates greater water repellency.
- Water Vapor Transmission Rate (WVTR): To measure the breathability of the membrane. This is typically determined using the cup method (e.g., ASTM E96).^{[7][13]} A higher WVTR value indicates better breathability.
- Air Permeability: To evaluate the wind resistance of the membrane (e.g., ASTM D737).^[11]
- Mechanical Strength: To determine the durability of the membrane, including tensile strength and elongation at break (e.g., ASTM D5034).^{[2][14]}
- Scanning Electron Microscopy (SEM): To visualize the morphology of the membrane, including fiber diameter and pore structure.

Visualizations



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Caption: Workflow for Dip-Coating Fabrication.



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